N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide
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Overview
Description
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide is a synthetic organic compound that features a pyrrolidine ring attached to a pyrimidine core, with a pivalamide group
Mechanism of Action
Target of Action
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, which is a part of the compound’s structure, have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
For instance, as an antagonist, it could bind to the vanilloid receptor 1 and block its activity . As a modulator of the insulin-like growth factor 1 receptor, it could alter the receptor’s signaling .
Biochemical Pathways
Given its potential targets, it could be involved in pathways related to pain perception (via the vanilloid receptor 1), growth and development (via the insulin-like growth factor 1 receptor), and various cellular processes (via the enzymes it inhibits) .
Result of Action
Based on the activities of similar compounds, it could potentially have antioxidative and antibacterial properties, and it could affect the cell cycle .
Biochemical Analysis
Biochemical Properties
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit enzymes such as phosphodiesterase type 5 and isocitrate dehydrogenase 1 . Additionally, it acts as a modulator of the insulin-like growth factor 1 receptor and an antagonist of the vanilloid receptor 1 . These interactions highlight the compound’s potential in regulating biochemical pathways and influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the cell cycle by modulating the activity of cyclin-dependent kinases and other cell cycle regulators . Furthermore, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting or activating their functions . For example, its inhibition of phosphodiesterase type 5 leads to increased levels of cyclic GMP, which in turn affects various signaling pathways. Additionally, the compound can modulate gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional machinery of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and organ function . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of isocitrate dehydrogenase 1 affects the tricarboxylic acid cycle, leading to changes in the levels of key metabolites . These interactions highlight the compound’s role in modulating metabolic pathways and influencing cellular energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization within cells can affect its activity and function, influencing the overall biochemical and cellular effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can enhance its interactions with biomolecules and influence its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of trifluoroacetic acid as a catalyst and acetonitrile as the solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide undergoes various chemical reactions, including:
Substitution Reactions: The pyrimidine ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: Intramolecular cyclization can occur, leading to the formation of different ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, acetonitrile, and various nucleophiles and oxidizing agents. The conditions often involve refluxing the reaction mixture and using inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted pyrimidine derivatives, while oxidation can produce pyrimidine N-oxides.
Scientific Research Applications
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of kinase inhibitors for cancer treatment.
Biological Research: The compound is used to investigate the modulation of various biological pathways, including those involving cyclin-dependent kinases.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in drug discovery.
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: Similar in structure but lacks the pivalamide group.
N-(pyridin-2-yl)pyrimidine: Contains a pyridine ring instead of a pyrrolidine ring.
Pyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring.
Uniqueness
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide is unique due to its combination of a pyrrolidine ring, a pyrimidine core, and a pivalamide group. This unique structure contributes to its specific biological activity and potential as a therapeutic agent.
Properties
IUPAC Name |
2,2-dimethyl-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-14(2,3)13(19)16-10-11-15-7-6-12(17-11)18-8-4-5-9-18/h6-7H,4-5,8-10H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNOHYMFMMDOLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NC=CC(=N1)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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